N-[4-(Hex-1-yn-1-yl)phenyl]thiourea
Description
Properties
CAS No. |
832099-01-1 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
(4-hex-1-ynylphenyl)thiourea |
InChI |
InChI=1S/C13H16N2S/c1-2-3-4-5-6-11-7-9-12(10-8-11)15-13(14)16/h7-10H,2-4H2,1H3,(H3,14,15,16) |
InChI Key |
GGVYZMRARCDVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Reactants :
- 4-(Hex-1-yn-1-yl)aniline (1.0 mmol)
- Potassium thiocyanate (KSCN, 1.2 mmol)
- Ethanol (20 mL)
Procedure :
Key Observations
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 70–99% (varies with substituents) | |
| Reaction Time | 3–4.5 hours | |
| Purification | Recrystallization (EtOH/CH₂Cl₂) |
Advantages : High yield, minimal equipment required.
Limitations : Prolonged reaction time, potential side reactions with alkyne groups under acidic conditions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time.
Reaction Protocol
Key Observations
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 86.3% | |
| Reaction Time | 15 minutes | |
| Energy Efficiency | 8× faster than conventional methods |
Advantages : Rapid synthesis, energy efficiency.
Limitations : Requires specialized equipment.
Benzoyl Thiocyanate Intermediate Route
This method avoids direct use of KSCN by forming a thiocyanate intermediate.
Reaction Protocol
Step 1 : Synthesize benzoyl thiocyanate.
Step 2 : React with amine.
Key Observations
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Time | 1 hour (Step 2) | |
| Intermediate Purity | Requires filtration of byproducts |
Advantages : Avoids acidic conditions, suitable for sensitive substrates.
Limitations : Multi-step process, lower yield compared to direct methods.
Alternative Methods and Considerations
Spectroscopic Characterization
Key spectral data for N-[4-(Hex-1-yn-1-yl)phenyl]thiourea:
| Technique | Observed Peaks/Shifts | Source |
|---|---|---|
| FT-IR | N–H stretch (3300–3400 cm⁻¹), C≡C stretch (2100–2200 cm⁻¹) | |
| ¹H NMR | δ 2.1–2.8 (alkyne CH₂), δ 7.2–7.8 (aromatic H) |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Equipment | Alkyne Stability |
|---|---|---|---|---|
| Conventional Reflux | 70–99 | 3–4.5 h | Basic | Moderate |
| Microwave-Assisted | 86.3 | 15 min | Specialized | High |
| Benzoyl Thiocyanate | 70–85 | 1–2 h | Basic | High |
Recommendation : Microwave-assisted synthesis is optimal for rapid, high-yield production. For large-scale syntheses, conventional reflux remains cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hex-1-yn-1-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthesis of N-[4-(Hex-1-yn-1-yl)phenyl]thiourea
The synthesis of this compound typically involves the reaction between 4-(Hex-1-yn-1-yl)aniline and thiocyanate compounds. This process is usually conducted in organic solvents such as ethanol or methanol under controlled conditions, often requiring heat to facilitate the formation of the thiourea derivative. While specific industrial production methods are not extensively documented, optimizing laboratory conditions is essential for achieving high yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action may involve interactions with specific molecular targets, where the thiourea group forms hydrogen bonds with active sites on enzymes, potentially modulating their activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 μg/mL |
| Pseudomonas aeruginosa | 200 μg/mL |
| Enterococcus faecalis | 150 μg/mL |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that thiourea derivatives can target specific molecular pathways involved in cancer progression, including those that limit angiogenesis and alter cancer cell signaling pathways. The compound has demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating promising therapeutic effects .
Table 2: Anticancer Activity of Thiourea Derivatives
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Pancreatic Cancer | 7 |
| Prostate Cancer | 10 |
| Breast Cancer | 14 |
Material Science Applications
In materials science, this compound can be utilized as a precursor for synthesizing novel materials with specific properties. The thiourea moiety allows for diverse chemical reactivity, making it suitable for applications in polymer chemistry and nanotechnology. The compound's unique structural features may enhance its reactivity compared to similar compounds, potentially leading to innovative material formulations .
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiourea derivatives against resistant bacterial strains. This compound showed significant inhibitory effects compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Anticancer Research : Another research focused on the anticancer properties of thiourea derivatives, demonstrating that this compound effectively inhibited cell proliferation in breast and pancreatic cancer models. The study emphasized the importance of structural modifications in enhancing biological activity .
- Material Development : A recent investigation into the use of thioureas in polymer synthesis revealed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, showcasing its utility in advanced material applications .
Mechanism of Action
The mechanism of action of N-[4-(Hex-1-yn-1-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) enhance stability and binding affinity in enzyme inhibition.
- Bulky substituents (e.g., cyclohexyl in , lactosyl in ) may restrict conformational flexibility, affecting molecular interactions.
- Selenium-containing groups (e.g., methylselanyl in DS036 ) improve corrosion inhibition efficacy.
Table 2: Functional Comparison
Key Trends :
- Elastase Inhibition : TUBC’s benzimidazole moiety enhances binding to elastase’s active site via π-π stacking and hydrogen bonds .
- Antimicrobial Activity : Thiazole-containing thioureas (e.g., ) exhibit broad-spectrum activity due to sulfur and nitrogen heteroatoms disrupting microbial membranes.
- Corrosion Inhibition : Selenium in DS036 forms protective layers on metal surfaces, reducing oxidation .
Molecular Interactions and Computational Studies
- TUBC : Molecular docking revealed hydrogen bonds with elastase residues (Arg217, Asp226) and π-π interactions with Trp141 .
- Compound 21 : Docking studies indicated hydrogen bonding with carbonic anhydrase’s zinc-coordinated water molecule .
- EGFR Inhibitors : Thiourea derivatives with chlorophenyl/methoxyphenyl groups (e.g., ) showed IC₅₀ values as low as 14.8 nM via hydrogen bonding with EGFR’s Met793 and Lys745 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
